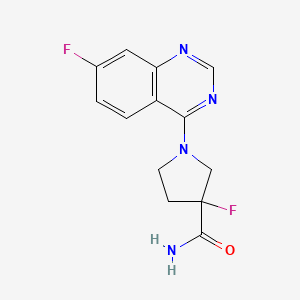
3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide
Description
3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a quinazoline moiety, and fluorine atoms
Properties
Molecular Formula |
C13H12F2N4O |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
3-fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H12F2N4O/c14-8-1-2-9-10(5-8)17-7-18-11(9)19-4-3-13(15,6-19)12(16)20/h1-2,5,7H,3-4,6H2,(H2,16,20) |
InChI Key |
NKQVBRVEVKPLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NC=NC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline and pyrrolidine intermediates. The quinazoline moiety can be synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or other suitable reagents. The pyrrolidine ring can be constructed using methods such as cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of efficient catalysts, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule .
Scientific Research Applications
3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the quinazoline moiety contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1-(4-methylbenzenesulfonyl)-2-methylidenepyrrolidine: Another fluorinated pyrrolidine derivative with different substituents.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different functional groups.
Quinazoline derivatives: Compounds with the quinazoline moiety but varying substituents and biological activities.
Uniqueness
3-Fluoro-1-(7-fluoroquinazolin-4-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of fluorine atoms, quinazoline moiety, and pyrrolidine ring. This unique structure contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


